![molecular formula C24H39N3O5 B10823868 [(1R,5S)-3-bicyclo[3.3.1]nonanyl]methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate](/img/structure/B10823868.png)
[(1R,5S)-3-bicyclo[3.3.1]nonanyl]methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 2a, identified by the PubMed ID 34213885, is a synthetic organic compound designed as an inhibitor of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) 3CL protease (Mpro). This compound is part of a series generated from a structure-guided design study aimed at developing potent antiviral agents .
Preparation Methods
The synthesis of compound 2a involves the incorporation of a conformationally constrained cyclohexane moiety. The synthetic route typically includes the formation of dipeptidyl aldehyde and masked aldehyde inhibitors. The reaction conditions often involve the use of various reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
Compound 2a undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Compound 2a has several scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of antiviral agents.
Biology: Investigated for its ability to inhibit the replication of SARS-CoV-2 and Middle East respiratory syndrome coronavirus (MERS-CoV).
Medicine: Explored as a potential therapeutic agent for treating COVID-19 due to its potent inhibitory effects on the SARS-CoV-2 3CL protease.
Industry: Potential applications in the development of antiviral drugs and treatments.
Mechanism of Action
The mechanism of action of compound 2a involves the inhibition of the SARS-CoV-2 3CL protease. This protease is essential for the replication of the virus. By inhibiting this enzyme, compound 2a effectively prevents the virus from replicating. The molecular targets include the active site of the 3CL protease, and the pathways involved include the disruption of viral replication processes .
Comparison with Similar Compounds
Compound 2a is compared with other similar compounds, such as compound 3a, which also inhibits the SARS-CoV-2 3CL protease. The uniqueness of compound 2a lies in its conformationally constrained cyclohexane moiety, which enhances its binding affinity and inhibitory potency. Similar compounds include other dipeptidyl aldehyde inhibitors and masked aldehyde inhibitors .
Properties
Molecular Formula |
C24H39N3O5 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[(1R,5S)-3-bicyclo[3.3.1]nonanyl]methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C24H39N3O5/c1-15(2)8-21(23(30)26-20(13-28)12-19-6-7-25-22(19)29)27-24(31)32-14-18-10-16-4-3-5-17(9-16)11-18/h13,15-21H,3-12,14H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)/t16-,17+,18?,19-,20-,21-/m0/s1 |
InChI Key |
YHWWOAJOMPQXED-LEDIMMKISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)OCC2C[C@@H]3CCC[C@@H](C3)C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2CC3CCCC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid](/img/structure/B10823789.png)

![(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823800.png)
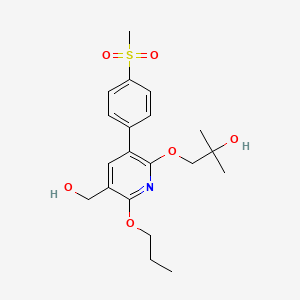
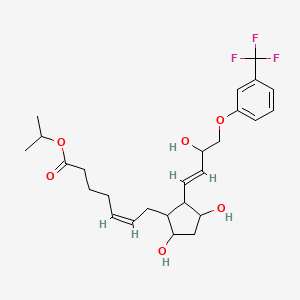
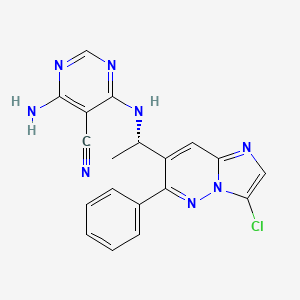
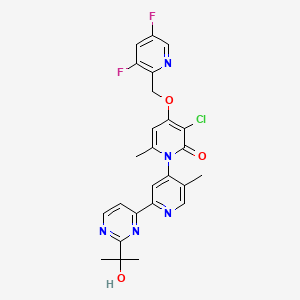
![(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823819.png)
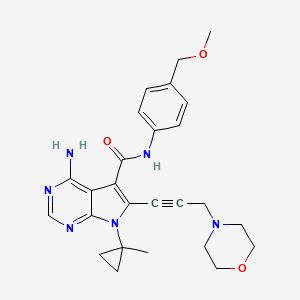
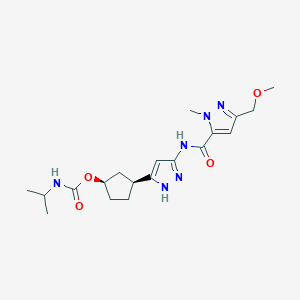
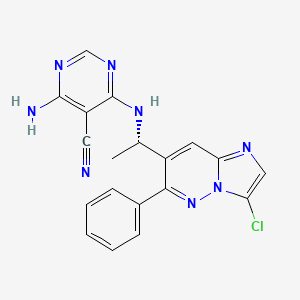
![Benzyl N-[(2S)-3-{[2-(acetylsulfanyl)ethoxy][(R)-amino(phenyl)methyl]phosphoryl}-2-(4-biphenylylmethyl)propanoyl]-L-alaninate](/img/structure/B10823849.png)
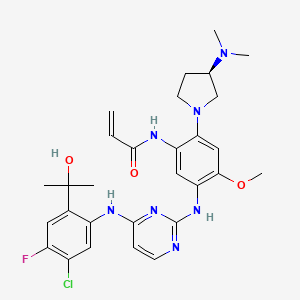
![5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823860.png)
